molecular formula C21H26ClNO4 B10796182 2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol

2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol

Cat. No.: B10796182
M. Wt: 391.9 g/mol
InChI Key: IFUQBAKVTWMUSZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro group, multiple ethoxy groups, and a tetrahydroisoquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of ethoxy groups and the chloro substituent. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and chlorinating agents such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include modulation of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-methoxyphenol
  • 2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-methoxyphenol

Uniqueness

2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H26ClNO4

Molecular Weight

391.9 g/mol

IUPAC Name

2-chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol

InChI

InChI=1S/C21H26ClNO4/c1-4-25-17-10-13-7-8-23-20(15(13)12-18(17)26-5-2)14-9-16(22)21(24)19(11-14)27-6-3/h9-12,20,23-24H,4-8H2,1-3H3

InChI Key

IFUQBAKVTWMUSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C(=C3)Cl)O)OCC)OCC

Origin of Product

United States

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